4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Overview
Description
“4-(2-Fluoro-4-nitrophenyl)thiomorpholine” is a chemical compound with the molecular formula C10H11FN2O2S . It has an average mass of 242.270 Da and a monoisotopic mass of 242.052521 Da . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Synthesis Analysis
The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” was explored in Microfluidic devices . It is synthesized by eight consecutive reactions, taking about 60 hours .Molecular Structure Analysis
The molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the compound is markedly different from that of its morpholine analogue .Chemical Reactions Analysis
The title compound “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” has been widely used as a precursor in medicinal chemistry . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 411.1±45.0 °C at 760 mmHg, and a flash point of 202.4±28.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 74 Å2, and the molar volume is 177.2±3.0 cm3 .Scientific Research Applications
1. Antimicrobial Activity
4-(2-Fluoro-4-nitrophenyl)thiomorpholine and its derivatives have been studied for their potential antimicrobial activity. For instance, research has shown that certain sulfonamides and carbamates derived from this compound exhibit significant antimicrobial potency against various bacterial and fungal strains. These derivatives have been observed to act as potent antifungal agents, with some showing minimum inhibitory concentration (MIC) values in the range of 6.25-25.0 µg/mL, indicating their potential as therapeutic agents against microbial infections (Janakiramudu et al., 2017).
2. Pharmaceutical Synthesis
The compound plays a critical role as an intermediate in the synthesis of pharmaceutical drugs. For example, it is used in the synthesis of Linezolid, an antibiotic effective against Gram-positive pathogens. The synthesis process involves several steps, and research has been conducted to optimize these processes for efficiency and scalability, particularly in micro- and millireactors. This optimization is crucial for the large-scale production of effective pharmaceuticals (Pereira et al., 2021).
3. Catalysis and Material Science
In the field of material science and catalysis, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine has been utilized in the development of novel catalysts. For instance, gold-supported alumina nanowire catalysts have been synthesized for the hydrogenation reaction of this compound. Such catalysts have shown high selectivity and efficiency, making them valuable for specific pharmaceutical and chemical synthesis applications (Shanmugaraj et al., 2020).
Safety And Hazards
Future Directions
The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” in Microfluidic devices represents a promising direction for the synthesis of this compound . As a key intermediate in the synthesis of Linezolid, its production could have significant implications for the pharmaceutical industry .
properties
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZPGWLYSCSDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445440 | |
Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |
CAS RN |
168828-70-4 | |
Record name | 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168828-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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